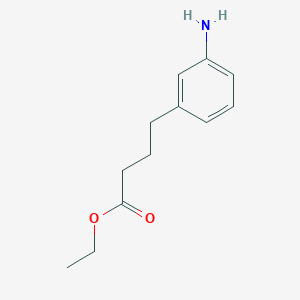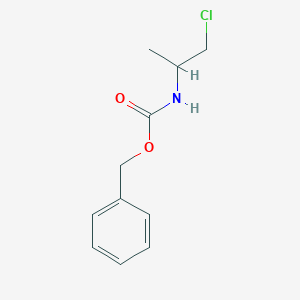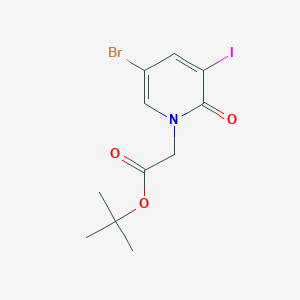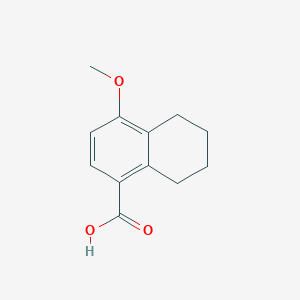![molecular formula C6H13NO3 B13502330 Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
Methyl 2-[(2-hydroxypropyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-hydroxypropyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It contains a methyl ester group, a secondary amine, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-hydroxypropyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:
- Methyl chloroacetate is reacted with 2-amino-1-propanol in the presence of a base such as sodium hydroxide.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-hydroxypropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is 2-[(2-hydroxypropyl)amino]acetone.
Reduction: The major product is 2-[(2-hydroxypropyl)amino]ethanol.
Substitution: The products depend on the substituents used, such as N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-hydroxypropyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-[(2-hydroxypropyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyl and amine groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine and alcohol moieties, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminoacetate: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
2-[(2-hydroxypropyl)amino]acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Methyl 2-[(2-hydroxyethyl)amino]acetate: Has a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
Methyl 2-[(2-hydroxypropyl)amino]acetate is unique due to the presence of both a hydroxyl and a secondary amine group, which allows for diverse chemical modifications and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
methyl 2-(2-hydroxypropylamino)acetate |
InChI |
InChI=1S/C6H13NO3/c1-5(8)3-7-4-6(9)10-2/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
TVFIXIUXYOKILL-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


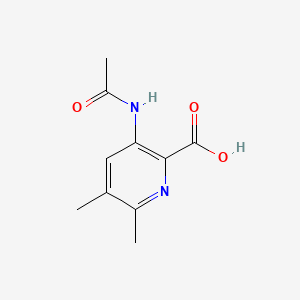
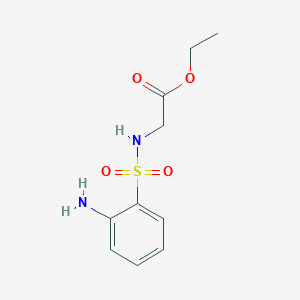
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
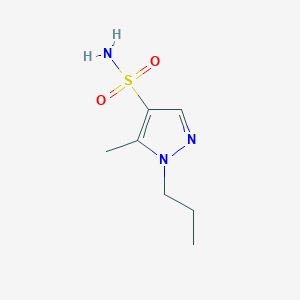
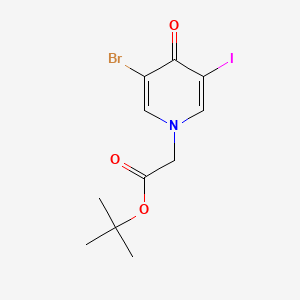
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

